molecular formula C22H15N3OS B2467573 N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide CAS No. 893968-59-7

N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide

Cat. No. B2467573
CAS RN: 893968-59-7
M. Wt: 369.44
InChI Key: FUWNDBPFNQOLOS-UHFFFAOYSA-N
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Description

Imidazo[2,1-b]thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles . They have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .


Synthesis Analysis

The synthesis of imidazo[2,1-b]thiazole derivatives often involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds . A consolidated synthetic strategy can link these cores to afford an extended hydrophobic scaffold bearing a free NH group, a carbonyl moiety, and a lactone group . This increases the polarity, promoting solubility and improving binding affinity by forming H-bonds .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

The N=CH double bond restricted rotation is thought to give rise to the formation of E and Z isomers .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Anticancer Activity

The compound has been investigated for its cytotoxicity against human cancer cell lines, including HepG2 and MDA-MB-231. Notably, a derivative—2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide—showed promising inhibition against MDA-MB-231 (IC50 = 1.4 μM) compared to sorafenib (IC50 = 5.2 μM). It also exhibited selectivity against MDA-MB-231 over HepG2 cell lines .

Bis-Heterocycles

Bis-heterocycles, including imidazo[2,1-b]thiazoles, have diverse biological and pharmaceutical activities. These compounds are relevant in DNA-binding applications, tuberculostatic treatments, antibacterial agents, and more .

Antitubercular Activity

Certain imidazo[2,1-b]thiazole derivatives have demonstrated antitubercular activity. For instance, the benzo-[d]-imidazo-[2,1-b]thiazole derivative IT10 displayed potent effects against Mycobacterium tuberculosis (Mtb) H37Ra without acute cellular toxicity .

Antifungal Properties

Imidazo[2,1-b]thiazoles have been explored as antifungal agents. While further research is needed, their potential in combating fungal infections is noteworthy .

Anti-Inflammatory Effects

Although not directly studied for this compound, imidazo[2,1-b]thiazoles have demonstrated anti-inflammatory properties in other contexts .

Antihypertensive Potential

Again, while not specifically investigated for our compound, imidazo[2,1-b]thiazoles have been associated with antihypertensive effects .

Mechanism of Action

Target of Action

The compound N-(3-(Imidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide has been found to target the Sirtuin-1 (SIRT1) enzyme . SIRT1 is a NAD-dependent deacetylase that plays a crucial role in cellular processes such as aging, inflammation, metabolism, and stress resistance .

Mode of Action

This compound acts as an activator of SIRT1 . It binds to the SIRT1 enzyme-peptide substrate complex at an allosteric site amino-terminal to the catalytic domain, which lowers the Michaelis constant for acetylated substrates . This interaction enhances the activity of SIRT1, leading to deacetylation of its target proteins .

Biochemical Pathways

The activation of SIRT1 by N-(3-(Imidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide can affect multiple biochemical pathways. SIRT1 is known to deacetylate a variety of proteins that play key roles in cellular processes. For instance, it can deacetylate p53, a protein that regulates the cell cycle and acts as a tumor suppressor. The deacetylation of p53 by SIRT1 can inhibit its activity, potentially affecting the cell cycle and apoptosis pathways .

Pharmacokinetics

The compound’s design and synthesis were predicted using in silico admet (absorption, distribution, metabolism, excretion, and toxicity) models . These models can provide insights into the compound’s bioavailability, distribution, metabolism, and potential toxicity, which are crucial aspects of its pharmacokinetic profile .

Result of Action

The activation of SIRT1 by N-(3-(Imidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide can lead to various molecular and cellular effects. For instance, it can modulate the activity of proteins involved in cellular processes such as aging, inflammation, and metabolism . Furthermore, the compound has shown potential antitumor , anti-inflammatory, and antidiabetic activities .

Future Directions

Imidazo[2,1-b]thiazole derivatives have attracted much attention due to their wide-range of biological properties . Future research may focus on the design and development of novel molecules to treat various diseases, including cancer .

properties

IUPAC Name

N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15N3OS/c26-21(18-9-8-15-4-1-2-5-16(15)12-18)23-19-7-3-6-17(13-19)20-14-25-10-11-27-22(25)24-20/h1-14H,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUWNDBPFNQOLOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=CC=CC(=C3)C4=CN5C=CSC5=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide

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